六水和臭化ストロンチウム

説明

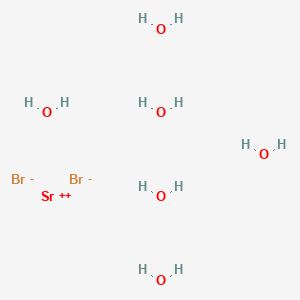

Strontium bromide hexahydrate is a useful research compound. Its molecular formula is SrBr2·6H2O and its molecular weight is 355.5 g/mol. The purity is usually 95%.

The exact mass of the compound Strontium bromide hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Strontium bromide hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium bromide hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 六水和臭化ストロンチウムは医薬品中間体として使用されます。これは特定の薬物または薬物関連化合物の合成において役割を果たします。 研究者は、医薬品開発と製剤におけるその可能性を探っています .

- 研究者は、セチルトリメチルアンモニウムブロマイド(CTAB)を用いたZnO(酸化亜鉛)の改質を調査し、反転型ポリマー太陽電池の性能を向上させてきました。 六水和臭化ストロンチウムは、デバイスの効率と安定性の向上に貢献する可能性があります .

- 六水和臭化ストロンチウムは、新規なPb(II)2D金属配位高分子錯体の音化学合成に使用されてきました。 これらの錯体は、酸化鉛(II)/臭化物マイクロナノ構造の作製のための前駆体として機能します .

- 六水和塩化ストロンチウム(関連化合物)は、クロム酸ストロンチウムを調製するための前駆体として使用されます。 クロム酸ストロンチウムは、アルミニウムの腐食防止剤として機能し、環境劣化から保護します .

- 研究者は、六水和臭化ストロンチウムを使用して、硫化カドミウムコア光触媒ナノ粒子の合成を検討してきました。 これらのナノ粒子は、環境修復と太陽エネルギー変換に潜在的な用途があります .

医薬品中間体

反転型ポリマー太陽電池の性能向上

金属配位高分子錯体の合成

アルミニウムの腐食防止

光触媒ナノ粒子

作用機序

Target of Action

Strontium Bromide Hexahydrate primarily targets the calcium channels in the body due to its divalent cation, strontium . Strontium can replace calcium in most biological processes, including enzymes and transport systems .

Mode of Action

Strontium Bromide Hexahydrate interacts with its targets by replacing calcium in various biological processes . This replacement modifies the reaction parameters, such as the Km of enzymes or the quantity of acetylcholine released in the conduction of nerve impulses . This generally results in a disturbance of the corresponding process .

Biochemical Pathways

The biochemical pathways affected by Strontium Bromide Hexahydrate are those involving calcium. Since strontium can replace calcium in most biological processes, it can affect a wide range of biochemical pathways . The downstream effects of these changes can vary, but they often result in a disturbance of the corresponding process .

Pharmacokinetics

Strontium compounds are known to be absorbed in the gastrointestinal tract of adults, with an estimated bioavailability of about 20% .

Action Environment

The action, efficacy, and stability of Strontium Bromide Hexahydrate can be influenced by various environmental factors. For instance, the hydration and dehydration reactions of Strontium Bromide Hexahydrate are temperature-dependent . The hexahydrate phase melts at a temperature of 89 °C, and at 180 °C, anhydrous Strontium Bromide is obtained . Therefore, temperature is a crucial environmental factor that can influence the compound’s action.

生物活性

Strontium bromide hexahydrate (SrBr₂·6H₂O) is a crystalline compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Strontium bromide hexahydrate is a white, odorless crystalline powder that is soluble in water. It is synthesized through reactions involving strontium hydroxide and hydrobromic acid or strontium carbonate with hydrobromic acid, yielding the hexahydrate form at room temperature . The compound decomposes to dihydrate at 89 °C and can be further dehydrated to anhydrous strontium bromide at 180 °C .

| Property | Value |

|---|---|

| Molecular Formula | SrBr₂·6H₂O |

| Molecular Weight | 278.85 g/mol |

| Solubility | Soluble in water |

| Melting Point | 930 K (657 °C) |

| Density | 3.4 g/cm³ |

Antimicrobial Properties

Recent studies have indicated that strontium bromide exhibits antimicrobial activity. Research conducted on various bromide salts, including strontium bromide, demonstrated effectiveness against specific bacterial strains. For instance, certain formulations containing strontium bromide were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth .

Anticancer Potential

Strontium compounds have been explored for their anticancer properties. A study highlighted the potential of strontium bromide in enhancing the cytotoxic effects of certain anticancer agents when used in combination therapies. The mechanism appears to involve the modulation of cellular pathways related to apoptosis and cell proliferation .

Case Study: Strontium Bromide in Cancer Treatment

A notable case study involved the administration of strontium bromide as part of a multimodal treatment regimen for patients with specific types of tumors. The results indicated improved patient outcomes, particularly in terms of tumor reduction and overall survival rates compared to control groups not receiving strontium-based treatments .

Pharmacological Uses

Strontium bromide has been utilized in various pharmaceutical applications, primarily due to its calming effects on the nervous system. It has been historically employed as a sedative and anticonvulsant agent. However, its use has diminished with the advent of more effective medications.

Table 2: Pharmacological Applications of Strontium Bromide

| Application | Description |

|---|---|

| Sedative | Used historically for its calming effects |

| Anticonvulsant | Employed in treating seizure disorders |

| Antimicrobial | Effective against certain bacterial infections |

Safety and Toxicity

While strontium bromide is generally considered safe when used appropriately, excessive exposure can lead to toxicity. Symptoms may include gastrointestinal disturbances and neurological effects. Therefore, it is crucial to adhere to recommended dosages and safety guidelines during its application in both laboratory and clinical settings .

特性

IUPAC Name |

strontium;dibromide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMJUJXBFKFYOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Br-].[Br-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999077 | |

| Record name | Strontium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-53-9 | |

| Record name | Strontium bromide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium bromide hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM BROMIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I32N2UD6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes strontium bromide hexahydrate suitable for thermochemical energy storage?

A1: SrBr2•6H2O undergoes a reversible hydration/dehydration reaction, absorbing heat during dehydration and releasing it upon hydration. [1, 2] This makes it suitable for storing thermal energy, particularly in the low to medium temperature range (<150°C), which is relevant for domestic applications. [2]

Q2: How does the addition of natural graphite improve the performance of strontium bromide hexahydrate in energy storage?

A2: Studies show that incorporating natural graphite into SrBr2•6H2O forms composites with enhanced properties. [2, 3] Graphite acts as a supporting matrix, improving thermal conductivity and potentially enhancing hydration-dehydration kinetics by reducing hysteresis. [2]

Q3: Are there any challenges associated with using strontium bromide hexahydrate for energy storage, and how can they be addressed?

A3: One challenge is the potential for poor thermal and mechanical stability of SrBr2•6H2O upon repeated hydration/dehydration cycles. [3] Research suggests that incorporating organic polyelectrolytes, like polydiallyldimethylammonium chloride (PDAC), into the composite structure can improve water sorption, enhance mechanical resistance during cycling, and contribute to the overall stability of the material. [3]

Q4: Beyond energy storage, has strontium bromide hexahydrate been investigated in other research areas?

A4: Yes, strontium bromide hexahydrate has been used as a tracer to investigate the role of macropores in chemical transport through soil. [1] This research highlights the importance of understanding water movement and potential contaminant transport in agricultural settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。